5-Bromo-2-methoxy-4-methylthiazole
Overview
Description
5-Bromo-2-methoxy-4-methylthiazole: is a heterocyclic organic compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound is characterized by a thiazole ring substituted with bromine, methoxy, and methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylthiazole typically involves the bromination of 2-methoxy-4-methylthiazole. One common method is the reaction of 2-methoxy-4-methylthiazole with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-4-methylthiazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Research is ongoing to explore the specific biological activities of this compound .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways for this compound are still under investigation .
Comparison with Similar Compounds
- 2-Bromo-5-methylthiazole
- 5-Bromo-2-methoxythiazole
- 4-Methyl-2-thiazolylmethanol
Comparison: 5-Bromo-2-methoxy-4-methylthiazole is unique due to the presence of both bromine and methoxy groups on the thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . Compared to similar compounds, it offers a different reactivity profile, which can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-4(6)9-5(7-3)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSKAXSXFPZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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